4-Isopropylbenzenesulfonic acid
Overview
Description
4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is an organic sulfonic acid with the molecular formula C9H12O3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is commonly used as a catalyst in various chemical reactions due to its strong acidic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylbenzenesulfonic acid can be synthesized through the sulfonation of cumene (isopropylbenzene) using sulfur trioxide or oleum. The reaction typically involves the following steps:
Sulfonation: Cumene is reacted with sulfur trioxide or oleum at a controlled temperature to form this compound.
Purification: The crude product is purified through crystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where cumene is continuously fed into a reactor containing sulfur trioxide or oleum. The reaction mixture is then cooled, and the product is separated and purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other functional groups.
Esterification: It can react with alcohols to form esters.
Neutralization: It can be neutralized by bases to form sulfonate salts.
Common Reagents and Conditions:
Sulfur trioxide or oleum: Used in the sulfonation process.
Alcohols: Used in esterification reactions.
Bases: Used in neutralization reactions.
Major Products:
Sulfonate Salts: Formed through neutralization with bases.
Scientific Research Applications
4-Isopropylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions due to its strong acidic properties.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Polymer Chemistry: It is used in the production of sulfonated polymers.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) as a mobile phase additive.
Mechanism of Action
The mechanism of action of 4-isopropylbenzenesulfonic acid primarily involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate electrophiles and stabilize carbocations, facilitating various organic transformations. The sulfonic acid group can also participate in hydrogen bonding and ionic interactions, influencing the reactivity and selectivity of reactions .
Comparison with Similar Compounds
Benzenesulfonic acid: Similar structure but lacks the isopropyl group.
Toluene-4-sulfonic acid: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness: 4-Isopropylbenzenesulfonic acid is unique due to the presence of the isopropyl group, which can influence its solubility, reactivity, and selectivity in chemical reactions. This makes it a valuable compound in specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-propan-2-ylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHGLWXLDOELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044932 | |
Record name | 4-Isopropylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenesulfonic acid, (1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16066-35-6, 37953-05-2 | |
Record name | 4-Isopropylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16066-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cumenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, (1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isopropylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cumenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cumenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CUMENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C99924DK5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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